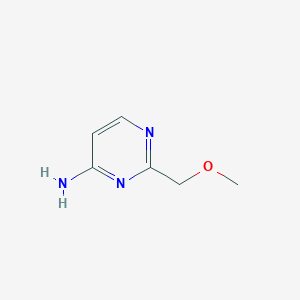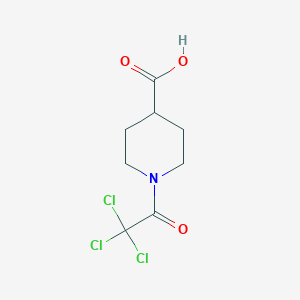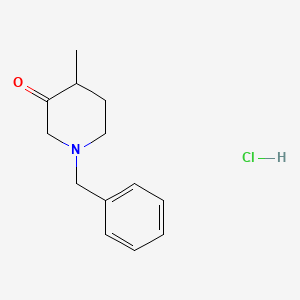
1-Azepanyl(2-piperidinyl)methanone hydrochloride
概要
説明
1-Azepanyl(2-piperidinyl)methanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azepane and piperidine rings, making it a versatile molecule for research and industrial purposes.
作用機序
Target of Action
It’s noted that this compound may have an impact on the respiratory system
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Azepanyl(2-piperidinyl)methanone hydrochloride, it’s recommended to use only in a well-ventilated area .
準備方法
The synthesis of 1-Azepanyl(2-piperidinyl)methanone hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through nucleophilic addition-elimination reactions involving intermediates such as azepane and piperidine derivatives.
Reaction Conditions: Common reagents used in the synthesis include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine. The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
1-Azepanyl(2-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Major Products: The major products formed from these reactions include various substituted azepane and piperidine derivatives.
科学的研究の応用
1-Azepanyl(2-piperidinyl)methanone hydrochloride has a wide range of applications in scientific research:
類似化合物との比較
1-Azepanyl(2-piperidinyl)methanone hydrochloride can be compared with other similar compounds to highlight its uniqueness:
特性
IUPAC Name |
azepan-1-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-7-3-4-8-13-11)14-9-5-1-2-6-10-14;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRCEFQICYWCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)









![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)



